![molecular formula C14H19NO2 B7474816 Azocan-1-yl-(2-hydroxyphenyl)methanone](/img/structure/B7474816.png)
Azocan-1-yl-(2-hydroxyphenyl)methanone
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Overview
Description
Azocan-1-yl-(2-hydroxyphenyl)methanone, also known as AHM, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The exact mechanism of action of Azocan-1-yl-(2-hydroxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in inflammation and cellular stress.
Biochemical and Physiological Effects:
Azocan-1-yl-(2-hydroxyphenyl)methanone has been shown to have a number of biochemical and physiological effects, including the inhibition of lipid peroxidation and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
Azocan-1-yl-(2-hydroxyphenyl)methanone has a number of advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to act as a potent antioxidant and anti-inflammatory agent. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are a number of potential future directions for research on Azocan-1-yl-(2-hydroxyphenyl)methanone, including its potential as a therapeutic agent for the treatment of various diseases, as well as its use as a tool for studying cellular stress and inflammation. Further research is needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxyphenyl)methanone and its potential applications in scientific research.
Synthesis Methods
Azocan-1-yl-(2-hydroxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-hydroxyacetophenone with 1,4-diazabicyclo[2.2.2]octane (DABCO) and paraformaldehyde, or the reaction of 2-hydroxyacetophenone with 1,2-diaminocyclohexane and paraformaldehyde. These methods have been shown to result in high yields of Azocan-1-yl-(2-hydroxyphenyl)methanone with good purity.
Scientific Research Applications
Azocan-1-yl-(2-hydroxyphenyl)methanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potent antioxidant and anti-inflammatory properties, and may have potential as a therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
azocan-1-yl-(2-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-13-9-5-4-8-12(13)14(17)15-10-6-2-1-3-7-11-15/h4-5,8-9,16H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSXLWZBDYETHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(2-hydroxyphenyl)methanone |
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